Perflutren

Description

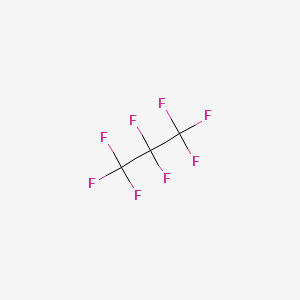

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,3-octafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F8/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSGYZVSCZSLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F8 | |

| Record name | OCTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 1,1,1,2,2,3,3,3-octafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69878-14-4 | |

| Record name | Propane, 1,1,1,2,2,3,3,3-octafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69878-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9052503 | |

| Record name | Perflutren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octafluoropropane is a colorless, odorless gas. It is relatively inert. The mixture is nonflammable and nontoxic, though asphyxiation may occur because of displacement of oxygen. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Liquid | |

| Record name | OCTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perflutren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

-36.7 °C | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5.7 mg/L at 15 °C, Miscible with water, Miscible with alcohol, ether. Soluble in benzene, chloroform, 1.46e-01 g/L | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perflutren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.352 at 20 °C (liquid) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.63X10+3 mm Hg at 25 °C | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, nonflammable gas | |

CAS No. |

76-19-7 | |

| Record name | OCTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflutren [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perflutren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUTREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK0N3WH0SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perflutren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-147.6 °C | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perflutren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Perflutren mechanism of action in ultrasound contrast.

An In-Depth Technical Guide to the Mechanism of Action of Perflutren in Ultrasound Contrast

Executive Summary

Perflutren-based microbubble contrast agents represent a cornerstone of modern diagnostic ultrasound, transforming suboptimal studies into diagnostically robust examinations. This guide provides a detailed exploration of the core mechanisms governing their function. We move beyond a superficial overview to dissect the intricate physics of microbubble-ultrasound interactions, the critical role of the agent's physicochemical properties, and the practical methodologies for its characterization and application. The central principle lies in the profound acoustic impedance mismatch between the perflutren gas core and the aqueous environment of the bloodstream. This, coupled with the microbubble's dynamic, pressure-dependent oscillations, generates the powerful backscatter and unique harmonic signals that are leveraged for contrast-enhanced imaging.

Introduction: The Need for Enhanced Acoustic Contrast

In diagnostic ultrasound, image quality is fundamentally dependent on the acoustic properties of the tissues being interrogated. In up to one-fifth of patients undergoing echocardiography, suboptimal image quality can preclude a definitive diagnosis.[1][2] Ultrasound Contrast Agents (UCAs) were developed to overcome this limitation. These agents, administered intravenously, act as highly efficient ultrasound reflectors, or "scatterers," significantly enhancing the signal from the blood pool.

Perflutren, an octafluoropropane (C₃F₈) gas, is the core component of leading second-generation UCAs, such as Definity® (perflutren lipid microsphere) and Optison™[1][3]. These agents consist of minuscule, gas-filled microbubbles, typically 1-4 micrometers in diameter, encapsulated by a stabilizing shell, commonly made of phospholipids or albumin.[4][5] Their small size allows them to traverse the pulmonary circulation and opacify the left ventricular chamber, making them ideal blood pool agents for cardiac and vascular imaging.[1]

Core Mechanism: The Physics of Microbubble-Ultrasound Interaction

The efficacy of perflutren microbubbles is rooted in their dynamic response to an acoustic field. This interaction is not merely simple reflection but a complex, pressure-dependent phenomenon that can be categorized into three primary regimes.

Acoustic Impedance Mismatch: The Foundation of Backscatter

The primary mechanism for contrast enhancement is the significant difference in acoustic impedance between the perflutren gas within the microbubble and the surrounding blood and tissue.[4] Acoustic impedance (Z) is the product of a medium's density and the speed of sound within it. Gas has a dramatically lower acoustic impedance than liquid or solid tissue. When an ultrasound wave encounters this interface, the impedance mismatch causes a substantial portion of the wave's energy to be reflected back to the transducer, a phenomenon known as backscatter.[4][6] This results in the strong echogenicity of the microbubbles, making the blood-filled chambers appear bright on the ultrasound image.

Bubble Dynamics: From Linear Oscillation to Nonlinear Harmonics

The true sophistication of modern contrast imaging lies in exploiting the nonlinear behavior of microbubbles. The response of a microbubble is dictated by the acoustic pressure of the ultrasound beam, a user-controlled parameter quantified by the Mechanical Index (MI).

-

Low MI (Linear Oscillation): At very low acoustic pressures (typically MI < 0.1), microbubbles undergo stable, symmetric oscillations. They compress during the high-pressure phase of the sound wave and expand (rarefy) during the low-pressure phase.[7][8] This vibration increases the total scattered acoustic energy, enhancing the fundamental signal.

-

Moderate MI (Nonlinear Oscillation): As the acoustic pressure increases (typically MI 0.1-0.5), the oscillations become asymmetric. The bubble's expansion is greater than its compression.[4][7] This nonlinear oscillation is critical because it generates acoustic emissions at frequencies that are multiples of the transmitted (fundamental) frequency. These are known as harmonics .[9][10] For example, a 2 MHz transmitted frequency will produce harmonic signals at 4 MHz, 6 MHz, and so on. Since body tissues are much weaker nonlinear scatterers, specialized contrast-specific imaging software (e.g., pulse inversion, power modulation) can filter out the fundamental tissue signal and selectively display the harmonic signal from the microbubbles.[10][11] This dramatically improves the contrast-to-tissue ratio, providing clear delineation of vascular structures.[6]

-

High MI (Inertial Cavitation): At high acoustic pressures (typically MI > 0.5), the oscillations become unstable and violent.[12] The microbubble expands to several times its original size before collapsing rapidly and imploding. This destructive phenomenon is termed inertial cavitation .[13][14] The collapse generates a transient, high-pressure shock wave and a broadband acoustic signal.[13][15] While this strong signal can be used for specific imaging techniques like "flash-replenishment" to assess blood flow, it is primarily leveraged in therapeutic applications, such as sonothrombolysis and drug delivery.[2] In routine diagnostic imaging, high MI values are avoided to prevent premature destruction of the contrast agent.[6]

Physicochemical Properties: The Key to Stability and Efficacy

The unique acoustic behavior of perflutren microbubbles is intrinsically linked to their chemical composition.

The Perflutren Gas Core

The choice of octafluoropropane (C₃F₈) is deliberate. Compared to air, it has a high molecular weight, extremely low water solubility, and low diffusivity.[3] This combination of properties is crucial for in vivo stability. It significantly slows the rate at which the gas dissolves into the bloodstream, counteracting the high surface tension and external blood pressure that would otherwise cause a simple air bubble to collapse within seconds.[3] This stability ensures the microbubbles persist long enough to circulate through the venous system, pass through the lungs, and provide sustained opacification of the left heart chambers.[1]

The Encapsulating Shell

The shell is not merely a container but a critical modulator of the microbubble's acoustic response. For lipid-based agents like Definity®, the shell is composed of a blend of phospholipids, such as dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidic acid (DPPA).[3][12]

-

Stability: The phospholipid monolayer provides the necessary surface tension to prevent gas leakage and bubble coalescence.[16]

-

Acoustic Modulation: The shell's elasticity and viscosity are key determinants of the bubble's resonance frequency and damping coefficient.[16] These properties influence how readily the bubble oscillates and at what frequency it responds most efficiently.

-

Biocompatibility: The inclusion of polyethylene glycol (PEG)-grafted phospholipids (PEGylation) serves to shield the microbubble from opsonization and uptake by the reticuloendothelial system, thereby increasing its circulation time.

| Property | Value / Description | Significance | Reference |

| Core Gas | Perflutren (Octafluoropropane, C₃F₈) | High molecular weight, low blood solubility, low diffusivity; ensures in vivo persistence. | [3][12] |

| Shell Composition | Phospholipids (DPPC, DPPA) with PEGylation | Provides stability, modulates acoustic response, enhances biocompatibility and circulation time. | [3][12] |

| Mean Diameter | 1.1 - 3.3 µm | Small enough to pass through pulmonary capillaries. | [3] |

| Concentration | Approx. 1.2 x 10¹⁰ microbubbles/mL | Provides a high density of scatterers for robust signal enhancement. | [3] |

| Primary Elimination | Exhalation via the lungs | The inert gas is cleared from the body through respiration without metabolic alteration. | [17] |

Table 1: Key Physicochemical and Pharmacokinetic Properties of Perflutren Lipid Microspheres (Definity®).

Experimental Methodologies

Protocol: In Vitro Acoustic Characterization

The validation of a UCA's mechanism of action relies on precise in vitro acoustic measurements. This protocol outlines a standard methodology.

Objective: To quantify the fundamental and harmonic scattering properties of a perflutren microbubble suspension as a function of acoustic pressure.

Methodology:

-

Sample Preparation: Activate the perflutren lipid microspheres according to manufacturer instructions. Dilute the suspension to a clinically relevant concentration (e.g., 1x10⁶ bubbles/mL) in degassed, phosphate-buffered saline.

-

Acoustic Setup: Position the microbubble suspension in an acoustic water tank. Use a confocally aligned setup with two single-element transducers: a transmitting transducer (e.g., 2.25 MHz) and a receiving transducer.[15]

-

Transmission: Drive the transmitting transducer with a pulse generator to insonate the sample with a defined number of cycles (e.g., 10 cycles) at a specific pulse repetition frequency.

-

Data Acquisition: Record the scattered acoustic signal using the receiving transducer connected to a digital oscilloscope.

-

Pressure Calibration: Vary the transmitting voltage in calibrated steps to cover a range of peak-negative pressures (e.g., 50 kPa to 1 MPa), corresponding to different MI values.

-

Signal Analysis: For each pressure level, perform a Fast Fourier Transform (FFT) on the received signal. Measure the power of the signal at the fundamental frequency (2.25 MHz) and its second harmonic (4.5 MHz).

-

Data Plotting: Plot the fundamental and second harmonic backscatter power as a function of the peak-negative pressure to characterize the onset of nonlinear behavior.

Protocol: Clinical Application in Contrast-Enhanced Ultrasound (CEUS)

Objective: To opacify the left ventricle and improve endocardial border delineation in a patient with a suboptimal echocardiogram.

Methodology:

-

Patient Assessment: Confirm the indication for a contrast study and screen for contraindications, such as known hypersensitivity or unstable cardiopulmonary conditions.[18] Ensure resuscitation equipment is available.

-

Agent Preparation: Activate the perflutren lipid microsphere vial immediately prior to use via mechanical agitation (e.g., using a VIALMIX® shaker for 45 seconds).

-

Ultrasound System Setup: Select a contrast-specific imaging preset on the ultrasound machine. Set the Mechanical Index (MI) to a low value (e.g., 0.2 - 0.3) to minimize premature microbubble destruction.[6] Optimize imaging parameters such as gain, focus, and dynamic range.[11]

-

Administration: Administer the agent via intravenous bolus injection (e.g., 10 µL/kg) or as a continuous infusion (e.g., 1.3 mL in 50 mL saline at 4 mL/min), followed by a saline flush.[6] The contrast effect has a rapid onset, typically within seconds.[1]

-

Image Acquisition: Acquire the necessary echocardiographic views while the contrast agent is circulating. The enhanced signal from the blood pool will improve the visualization of the endocardial borders and cardiac structures.[1][19]

-

Monitoring and Follow-up: Monitor the patient for any adverse reactions, most of which occur within 30 minutes of administration. Document the use of the contrast agent in the patient's report.

Pharmacokinetics and Safety Profile

Following intravenous injection, perflutren microbubbles act as a pure blood pool agent, remaining within the vasculature.[20] The pharmacokinetic and pharmacodynamic profiles are closely linked; the intensity of the Doppler signal correlates with the concentration of the agent in the blood.[17][21] The primary route of elimination is via the lungs, where the intact microbubbles are exchanged into the alveoli and the perflutren gas is cleared from the body during exhalation.[17]

Perflutren agents are generally well-tolerated.[22] However, a boxed warning exists for serious cardiopulmonary reactions, including rare fatalities, that can occur during or shortly after administration.[18] The risk may be increased in patients with unstable cardiopulmonary conditions, such as acute myocardial infarction or worsening congestive heart failure.[23] Therefore, a thorough patient assessment is mandatory before administration.

Conclusion

The mechanism of action of perflutren in ultrasound contrast is a sophisticated interplay of physics and chemistry. The fundamental principle of acoustic impedance mismatch provides the initial powerful backscatter, while the unique, pressure-dependent nonlinear oscillations of the microbubbles generate harmonic signals that enable superior contrast-to-tissue imaging. The stability and efficacy of these agents are owed directly to the physicochemical properties of the inert perflutren gas core and the meticulously designed encapsulating shell. A thorough understanding of these core principles is essential for researchers and developers seeking to optimize current applications and pioneer the next generation of ultrasound contrast agents for both diagnostic and therapeutic purposes.

References

- Patsnap Synapse. (2024-06-14).

- Patsnap Synapse. (2024-07-17).

- Clinicaltrials.eu. Perflutren – Application in Therapy and Current Clinical Research.

- PubMed. The natural frequency of nonlinear oscillation of ultrasound contrast agents in microvessels.

- AIP Publishing. (2013-05-06). Dynamical analysis of the nonlinear response of ultrasound contrast agent microbubbles. The Journal of the Acoustical Society of America.

- ResearchGate. Inertial Cavitation of Lipid-Coated Microbubbles: Ultrasound causes lipid-coated microbubbles to expand and contract.

- PubMed. (2013). The safety profile of perflutren microsphere contrast echocardiography during rest and stress imaging: results from an Australian multicentre cohort. Heart Lung Circ.

- PubMed Central (NIH). IDENTIFYING THE INERTIAL CAVITATION THRESHOLD AND SKULL EFFECTS IN AVESSEL PHANTOM USING FOCUSED ULTRASOUND AND MICROBUBBLES.

- Drexel Research Discovery.

- PubMed Central (NIH). Inertial cavitation ultrasound with microbubbles improves reperfusion efficacy when combined with tPA in an in vitro model of microvascular obstruction.

- AIP Publishing. (2013-08-01). Investigation on the inertial cavitation threshold and shell properties of commercialized ultrasound contrast agent microbubbles. The Journal of the Acoustical Society of America.

- PubMed Central (NIH). High-Frequency Dynamics of Ultrasound Contrast Agents.

- Frontiers. Ultrasound Contrast Imaging: Fundamentals and Emerging Technology.

- Dr.Oracle. (2025-04-27). What is the use of Perflutren (Definity, generic name: perflutren lipid microspheres)?.

- PubMed Central (NIH).

- PubMed. Accuracy of contrast-enhanced harmonic EUS with a second-generation perflutren lipid microsphere contrast agent (with video).

- Lantheus. Safety Profile of DEFINITY® for Medical Imaging.

- AAP Publications.

- National Center for Biotechnology Information. (2006-02-24). Perflutren lipid microspheres.

- Drugs.com. (2025-03-21).

- Mayo Clinic. (2025-01-31). Perflutren lipid microsphere (intravenous route) - Side effects & uses.

- National Institutes of Health. (2024-01-02). Pharmacokinetics and pharmacodynamics of perfluoropropane after intra-venous bolus injection of perflutren lipid microsphere injection (DEFINITY®) in healthy Chinese volunteers.

- Memorial Sloan Kettering Cancer Center. Perflutren Lipid Microspheres.

- ResearchGate. Pharmacokinetics and pharmacodynamics of perfluoropropane after intra-venous bolus injection of perflutren lipid microsphere injection (DEFINITY®) in healthy Chinese volunteers.

- Open Access Journals. Perflutren lipid microsphere injectable suspension for cardiac ultrasound.

- PubMed Central (NIH). Ultrasound contrast microbubbles in imaging and therapy: physical principles and engineering.

- PubMed Central (NIH). (2025-05-07). Perflutren lipid microspheres for echocardiogram contrast: a clinical case of anaphylaxis not caused by PEG.

- Karger Publishers. (2012-07-18). Administration of Perflutren Contrast Agents during Transthoracic Echocardiography Is Not Associated with a Significant Increase in Acute Mortality Risk. Cardiology.

- TU Delft Repositories. (2021). The impact of lipid handling and phase distribution on the acoustic behavior of microbubbles.

- PubMed. (2002). Contrast harmonic imaging. Ultrasonics.

- National Cancer Institute. An Imaging Agent (Perflutren Lipid Microspheres)

- American Society of Echocardiography.

- ResearchGate. (2025-08-09). Incidence of Adverse Events Associated With Use of Perflutren Contrast Agents for Echocardiography.

- Dr.Oracle. (2025-08-29). What is the recommended diagnostic tool for enhanced imaging of the heart using an echo bubble study with ultrasound contrast agents like Definity (perflutren) or Optison (perflutren)?.

- PubMed Central (NIH). (2021-01-19). The Impact of Lipid Handling and Phase Distribution on the Acoustic Behavior of Microbubbles.

Sources

- 1. What is Perflutren used for? [synapse.patsnap.com]

- 2. Inertial cavitation ultrasound with microbubbles improves reperfusion efficacy when combined with tPA in an in vitro model of microvascular obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perflutren lipid microspheres - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Perflutren? [synapse.patsnap.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. droracle.ai [droracle.ai]

- 7. Ultrasonic characterization of ultrasound contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contrast harmonic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Frontiers | Ultrasound Contrast Imaging: Fundamentals and Emerging Technology [frontiersin.org]

- 11. asecho.org [asecho.org]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. IDENTIFYING THE INERTIAL CAVITATION THRESHOLD AND SKULL EFFECTS IN AVESSEL PHANTOM USING FOCUSED ULTRASOUND AND MICROBUBBLES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.aip.org [pubs.aip.org]

- 16. The Impact of Lipid Handling and Phase Distribution on the Acoustic Behavior of Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and pharmacodynamics of perfluoropropane after intra-venous bolus injection of perflutren lipid microsphere injection (DEFINITY®) in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. publications.aap.org [publications.aap.org]

- 19. Research Portal [researchdiscovery.drexel.edu]

- 20. Ultrasound contrast microbubbles in imaging and therapy: physical principles and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The safety profile of perflutren microsphere contrast echocardiography during rest and stress imaging: results from an Australian multicentre cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. drugs.com [drugs.com]

A Technical Guide to the Physicochemical Properties of Perflutren Lipid Microspheres

Introduction

Perflutren lipid microspheres are a second-generation ultrasound contrast agent (UCA) designed to enhance diagnostic imaging, particularly in echocardiography.[1] Sold commercially as DEFINITY®, this agent is used in patients with suboptimal echocardiograms to opacify the left ventricular chamber and improve the delineation of the endocardial border.[2][3][4] Unlike first-generation agents, which contained air, these advanced microspheres are composed of a high-molecular-weight, low-solubility gas core encapsulated by a flexible yet durable lipid shell. This composition allows them to withstand the pressures of the circulatory system, pass through the pulmonary capillaries, and provide robust contrast enhancement in the left heart and systemic circulation.[1][5]

This technical guide provides an in-depth exploration of the core chemical and physical properties of perflutren lipid microspheres. We will deconstruct the molecular architecture, analyze the physical characteristics that govern in-vivo behavior, and explain the acoustic principles that enable contrast enhancement. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structure-function relationships that define this critical diagnostic tool.

Chemical Composition and Molecular Architecture

The efficacy of perflutren lipid microspheres is a direct result of their sophisticated, multi-component design. Each component is selected for a specific function, contributing to the overall stability, biocompatibility, and acoustic activity of the microsphere.

The Perflutren Gas Core

The core of the microsphere is composed of octafluoropropane (C₃F₈), also known as perflutren.[6] This perfluorocarbon (PFC) gas is chemically inert and has an extremely low solubility in water.[3][7] This low solubility is a critical design feature; it creates a high osmotic gradient that counteracts the Laplace pressure—the pressure difference between the inside and outside of a curved surface—which would otherwise force the gas to rapidly dissolve into the bloodstream and cause the bubble to collapse.[3][7] The persistence of the perflutren gas core is the primary reason for the microsphere's extended stability in circulation compared to air-filled bubbles.[3]

The Phospholipid Shell: A Multi-Component System

The gas core is stabilized by a flexible, biocompatible monolayer shell composed of a precise blend of three phospholipids.[3][8][9]

-

(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl)oxy]-3,4,9-trioxa-4-phosphapentacosan-1-aminium, 4-oxide, inner salt (DPPC): Dipalmitoylphosphatidylcholine is the primary structural component of the shell.[3] As a saturated phospholipid with a C16 acyl chain, DPPC forms a tightly packed, cohesive monolayer at the gas-water interface.[5][10] This high cohesiveness provides the shell with the necessary elasticity and mechanical rigidity to withstand acoustic pressure and prevent gas diffusion.[10][11]

-

(R) – hexadecanoic acid, 1-[(phosphonoxy)methyl]-1,2-ethanediyl ester, monosodium salt (DPPA): Dipalmitoylphosphatidic acid is a negatively charged phospholipid.[3][9] Its inclusion is a key formulation choice to ensure colloidal stability. The negative charge from the phosphate headgroup imparts a negative surface charge (zeta potential) to the microspheres, which generates electrostatic repulsion between particles.[1] This repulsion prevents the microspheres from aggregating in the vial after activation and within the bloodstream.[12]

-

(R)-α-[6-hydroxy-6-oxido-9-[(1-oxohexadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphahexacos-1-yl]-ω-methoxypoly(ox-1,2-ethanediyl), monosodium salt (MPEG5000 DPPE): This is a PEGylated (polyethylene glycol) phospholipid. The long, hydrophilic PEG chains (approximate molecular weight of 5750) extend from the microsphere surface into the aqueous environment.[8][13] This PEG shield serves a crucial role in vivo by providing a steric barrier that inhibits opsonization (the process by which particles are marked for phagocytosis), thereby reducing clearance by the reticuloendothelial system and significantly increasing the microsphere's circulation time.[14]

Formulation Matrix

Prior to activation, the lipids are supplied in a sterile, hypertonic liquid that includes propylene glycol, glycerin, sodium phosphate buffers, and sodium chloride in Water for Injection.[9][15] These excipients ensure the stability and appropriate pH (6.2-6.8) of the phospholipid components during storage.[15][16] The vial is sealed with a headspace of octafluoropropane gas.[8][17] The microspheres are formed only upon vigorous mechanical agitation (e.g., using a VIALMIX® apparatus), which disperses the lipid formulation and facilitates the encapsulation of the gas.[2][17]

Core Physical Properties and In-Vivo Behavior

The clinical utility of perflutren lipid microspheres is dictated by a unique set of physical properties that govern their behavior both in suspension and within the circulatory system.

Size, Distribution, and Concentration

Upon activation, the vial contains a milky white suspension with a maximum of 1.2 x 10¹⁰ perflutren lipid microspheres per milliliter.[8][17] The microspheres have a mean diameter ranging from 1.1 to 3.3 μm.[6][16] Critically, 98% of the microspheres are less than 10 μm in diameter, with a maximum diameter of 20 μm.[16] This size distribution is a crucial safety and efficacy feature, as it ensures the microspheres are small enough to pass through the pulmonary capillaries (typically 7-10 μm) without causing embolic obstruction, allowing them to act as a true blood pool agent for the entire circulatory system.[5]

Surface Properties and Colloidal Stability

The surface of a nanoparticle in a liquid medium is characterized by an electrical double layer. The potential at the shear plane of this layer is known as the zeta potential, and its magnitude is a key indicator of the stability of a colloidal suspension.[12][18] A high absolute zeta potential (≥ |30| mV) indicates strong repulsive forces between particles, which prevents aggregation.[12][18] The inclusion of the anionic phospholipid DPPA in the shell formulation imparts a net negative surface charge, ensuring the microspheres remain as a stable, monodisperse suspension.[1]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of perflutren lipid microspheres is characterized by the distinct clearance pathways of its gas and lipid components.

-

Perflutren Gas: The octafluoropropane gas is not metabolized by the body.[9][15] It is cleared exclusively through respiration. After intravenous injection, the gas is rapidly eliminated from the blood, with a half-life of approximately 1.3 minutes in healthy individuals and 1.9 minutes in patients with COPD.[16][19] The gas is typically undetectable in blood or expired air after 10 minutes.[15][16]

-

Lipid Shell: The phospholipid components of the microsphere shell are thought to be metabolized by the body's natural lipid pathways into free fatty acids.[9][15] The PEGylated component, MPEG5000 DPPE, is cleared from circulation primarily via the urine.[6]

| Property | Value / Description | Significance | Reference(s) |

| Gas Core | Octafluoropropane (Perflutren, C₃F₈) | Low aqueous solubility provides high stability against dissolution. | [3][6][7] |

| Shell Composition | DPPC, DPPA, MPEG5000 DPPE | Provides structural integrity, colloidal stability, and long circulation. | [3][8][9] |

| Mean Diameter | 1.1 - 3.3 µm | Allows passage through pulmonary capillaries. | [6][16] |

| Microsphere Count | Max. 1.2 x 10¹⁰ per mL (activated) | Provides a high concentration of acoustic scatterers for imaging. | [8][17] |

| Surface Charge | Negative (due to DPPA) | Prevents aggregation via electrostatic repulsion. | [1] |

| Gas Half-Life (Blood) | ~1.3 minutes | Rapid clearance via exhalation. | [16][19] |

| Metabolism | Gas is not metabolized; lipids are metabolized to fatty acids. | Biocompatible clearance pathways. | [9][15] |

Acoustic Properties and Mechanism of Contrast Enhancement

Perflutren lipid microspheres function as contrast agents by dramatically altering the acoustic properties of blood. Their interaction with an ultrasound field is a dynamic process governed by fundamental physical principles.

Fundamental Principles: Acoustic Impedance Mismatch

Ultrasound imaging works by detecting reflected sound waves (echoes). The strength of an echo depends on the difference in acoustic impedance between two materials. Acoustic impedance is a product of a material's density and the speed of sound within it. The perflutren gas core is significantly less dense and more compressible than blood, creating a massive acoustic impedance mismatch at the microsphere-blood interface.[11][20][21] This mismatch causes the microspheres to be exceptionally strong scatterers of ultrasound waves, returning a powerful echo to the transducer and making the blood appear bright on the ultrasound image.[16]

Nonlinear Oscillation and Harmonic Imaging

When insonified by the pressure waves of an ultrasound beam, the compressible gas core causes the microsphere to oscillate, expanding during the low-pressure (rarefaction) phase and contracting during the high-pressure (compression) phase.[5][20] This oscillation is not perfectly symmetrical or linear. The microspheres expand more easily than they contract, leading to a nonlinear response.[20] This nonlinear oscillation generates echoes at frequencies that are multiples (harmonics) of the original, fundamental ultrasound frequency. Modern ultrasound systems can be set to specifically detect these harmonic signals, which are almost exclusively generated by the contrast agent and not by the surrounding tissue. This technique, known as harmonic imaging, produces images with significantly improved signal-to-noise ratio and reduced artifacts, resulting in superior endocardial border delineation.[20]

The Role of the Lipid Shell in Acoustic Response

The viscoelastic properties of the lipid shell are not passive; they actively modulate the microsphere's acoustic response.[22] The shell's stiffness influences the resonance frequency of the microsphere, while its viscosity contributes to the damping of the oscillations.[10][22] The cohesiveness of the shell, influenced by factors like the acyl chain length of the lipids, affects the microsphere's stability under acoustic pressure.[23][24] A highly cohesive shell is more resistant to rupture at higher acoustic pressures (measured by the Mechanical Index, or MI).[23] For diagnostic imaging with DEFINITY®, a mechanical index of ≤0.8 is typically recommended to achieve optimal contrast enhancement without causing significant microsphere destruction.[19][25]

Characterization Methodologies and Protocols

The physical properties described above are quantified using a suite of analytical techniques. Adherence to standardized protocols is essential for ensuring the quality, consistency, and safety of the formulation.

Microsphere Sizing and Concentration Analysis

Principle: Dynamic Light Scattering (DLS) is commonly used to measure the hydrodynamic diameter of nanoparticles in suspension. It measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles. The particle size distribution is calculated from these fluctuations.

Experimental Protocol: Size Measurement by DLS

-

Sample Preparation: Immediately following activation of the perflutren lipid microsphere vial, carefully withdraw a small aliquot (e.g., 10-20 µL).

-

Dilution: Dilute the aliquot in an appropriate volume of sterile, filtered, isotonic saline (e.g., 0.9% NaCl) to achieve an optimal concentration for DLS analysis, avoiding multiple scattering effects. The final solution should be slightly turbid.

-

Instrument Setup: Equilibrate the DLS instrument to a standard temperature (e.g., 25°C). Ensure the laser is aligned and the instrument has passed performance verification with a standard.

-

Measurement: Transfer the diluted sample to a clean, disposable cuvette. Place the cuvette in the instrument.

-

Data Acquisition: Perform at least three replicate measurements. The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter and polydispersity index (PDI).

-

Analysis: Analyze the intensity, volume, and number-weighted size distributions to fully characterize the sample.

Surface Charge Determination

Principle: Zeta potential is measured using Electrophoretic Light Scattering (ELS). An electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode (electrophoresis). A laser beam is passed through the sample, and the velocity of the particles is measured by detecting the Doppler shift of the scattered light. The electrophoretic mobility is then used to calculate the zeta potential via the Henry equation.

Experimental Protocol: Zeta Potential Measurement by ELS

-

Sample Preparation: Prepare a diluted sample of activated microspheres as described in the DLS protocol. The diluent should be a solution of known ionic strength and pH (e.g., 10 mM NaCl).

-

Instrument Setup: Use a combination DLS/ELS instrument. Select the zeta potential measurement mode.

-

Cell Preparation: Rinse a folded capillary zeta cell with the diluent, then fill it with the diluted sample, ensuring no air bubbles are present.

-

Measurement: Place the cell in the instrument. The instrument will apply a voltage and measure the electrophoretic mobility.

-

Data Acquisition: Perform at least three replicate measurements. The software will automatically calculate the mean zeta potential and its distribution.

-

Analysis: Report the mean zeta potential in millivolts (mV). A negative value is expected for perflutren lipid microspheres.

Conclusion

Perflutren lipid microspheres represent a highly engineered solution for ultrasound contrast enhancement. Their physicochemical properties are intricately linked to their clinical performance. The chemical nature of the perflutren gas core and the multi-component lipid shell ensures in-vivo stability and biocompatibility. The specific physical characteristics—namely a tightly controlled particle size, a negative surface charge for colloidal stability, and unique viscoelastic properties—govern the microspheres' behavior in the circulatory system and their dynamic, nonlinear response to ultrasound energy. A thorough understanding of these fundamental properties is essential for the researchers and developers working to advance the field of diagnostic imaging and targeted drug delivery.

References

- Vertex AI Search, citing accessdata.fda.gov, DEFINITY® (Perflutren Lipid Microsphere) Injectable Suspension.

-

Vertex AI Search, citing accessdata.fda.gov, Definity - This label may not be the latest approved by FDA. For current labeling information, please visit [Link].

- Vertex AI Search, citing accessdata.fda.gov, Definity (perflutren) injection label.

- Vertex AI Search, citing Patsnap Synapse, Wh

- Vertex AI Search, citing AIP Publishing, Acoustic characterization of monodisperse lipid-coated microbubbles: Relationship between size and shell viscoelastic properties.

- Vertex AI Search, citing ResearchGate, (PDF) Acoustic characterization of monodisperse lipid-coated microbubbles: Relationship between size and shell viscoelastic properties.

- Vertex AI Search, citing PMC - NIH, Microbubble Compositions, Properties and Biomedical Applic

- Vertex AI Search, citing accessdata.fda.gov, Vial for (Perflutren Lipid Microsphere) Injectable Suspension For Intravenous Use DESCRIPTION The DEFINITY.

- Vertex AI Search, citing J-Stage, Acoustic characterization of lipid bubbles with different shell property.

- Vertex AI Search, citing MDPI, The Impact of Lipid Handling and Phase Distribution on the Acoustic Behavior of Microbubbles.

- Vertex AI Search, citing PMC - NIH, Influence of Lipid Shell Physicochemical Properties on Ultrasound-Induced Microbubble Destruction.

- Vertex AI Search, citing AAP Publications, Perflutren Lipid Microspheres | Drug Lookup | Pedi

- Vertex AI Search, citing Molecular Imaging and Contrast Agent Database (MICAD), Perflutren lipid microspheres.

- Vertex AI Search, citing PubMed - NIH, Perflutren lipid microspheres.

- Vertex AI Search, citing BOC Sciences, Lipid Microspheres Synthesis Service - Liposomes.

- Vertex AI Search, citing medscape.com, Definity RT, Optison (perflutren) dosing, indications, interactions, adverse effects, and more.

- Vertex AI Search, citing PMC - NIH, Perflutren lipid microspheres for echocardiogram contrast: a clinical case of anaphylaxis not caused by PEG.

- Vertex AI Search, citing International Journal of Pharmaceutical Sciences Review and Research, Microbubbles: Gas Core For Drug Delivery.

- Vertex AI Search, citing MDPI, Microbubbles Stabilized by Protein Shell: From Pioneering Ultrasound Contrast Agents to Advanced Theranostic Systems.

- Vertex AI Search, citing future-science.com, Perflutren lipid microsphere injectable suspension for cardiac ultrasound.

- Vertex AI Search, citing PMC - NIH, Lipid-shelled vehicles: engineering for ultrasound molecular imaging and drug delivery.

- Vertex AI Search, citing mdpi.

- Vertex AI Search, citing PMC - NIH, Effects of the Microbubble Shell Physicochemical Properties on Ultrasound-Medi

- Vertex AI Search, citing NIH, Pharmacokinetics and pharmacodynamics of perfluoropropane after intra-venous bolus injection of perflutren lipid microsphere injection (DEFINITY®) in healthy Chinese volunteers.

- Vertex AI Search, citing ResearchGate, Pharmacokinetics and pharmacodynamics of perfluoropropane after intra-venous bolus injection of perflutren lipid microsphere injection (DEFINITY®) in healthy Chinese volunteers.

- Vertex AI Search, citing accessdata.fda.gov, 515188-0408 April 2008 DEFINITY Vial for (Perflutren Lipid Microsphere) Injectable Suspension For Intravenous Use WARNING.

- Vertex AI Search, citing PMC - NIH, Surface Characteriz

- Vertex AI Search, citing accessd

- Vertex AI Search, citing mdpi.com, Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives.

- Vertex AI Search, citing Open Access Journals, Perflutren lipid microsphere injectable suspension for cardiac ultrasound.

- Vertex AI Search, citing go.drugbank.

- Vertex AI Search, citing Mayo Clinic, Perflutren lipid microsphere (intravenous route) - Side effects & uses.

- Vertex AI Search, citing ResearchGate, Zeta potential: a case study of c

- Vertex AI Search, citing PMC - NIH, Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up.

- Vertex AI Search, citing PubMed, Pharmacokinetics and pharmacodynamics of perfluoropropane after intra-venous bolus injection of perflutren lipid microsphere injection (DEFINITY®) in healthy Chinese volunteers.

- Vertex AI Search, citing MDPI, Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC)

- Vertex AI Search, citing Drugs.

- Vertex AI Search, citing healthimaging.

- Vertex AI Search, citing PMC, Synthesis and Potential Applications of Lipid Nanoparticles in Medicine.

- Vertex AI Search, citing PubChem - NIH, Perfluoropropane | C3F8 | CID 6432.

- Vertex AI Search, citing Brieflands, Effect of Charge on Separation of Liposomes upon Stagn

- Vertex AI Search, citing Cre

- Vertex AI Search, citing NCBI, Vial for (Perflutren Lipid Microsphere) Injectable Suspension.

- Vertex AI Search, citing National Cancer Institute, Definition of perflutren lipid microspheres - NCI Drug Dictionary.

- Vertex AI Search, citing ResearchGate, (PDF) Perflutren lipid microspheres for echocardiogram contrast: a clinical case of anaphylaxis not caused by PEG.

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Perflutren lipid microspheres - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Microbubble Compositions, Properties and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Perflutren lipid microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. mdpi.com [mdpi.com]

- 11. Lipid-shelled vehicles: engineering for ultrasound molecular imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Perflutren lipid microspheres for echocardiogram contrast: a clinical case of anaphylaxis not caused by PEG - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. researchgate.net [researchgate.net]

- 19. Perflutren Lipid Microspheres (Professional Patient Advice) - Drugs.com [drugs.com]

- 20. What is the mechanism of Perflutren? [synapse.patsnap.com]

- 21. Perfluoropropane | C3F8 | CID 6432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pubs.aip.org [pubs.aip.org]

- 23. Influence of Lipid Shell Physicochemical Properties on Ultrasound-Induced Microbubble Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of the Microbubble Shell Physicochemical Properties on Ultrasound-Mediated Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. UpToDate 2018 [doctorabad.com]

An In-Depth Technical Guide to the Synthesis and Formulation of Perflutren Microbubbles

Abstract

Perflutren-based microbubbles are a cornerstone of modern diagnostic imaging, serving as highly effective ultrasound contrast agents. Their intricate design, comprising a low-solubility perfluorocarbon gas core stabilized by a meticulously engineered lipid shell, allows for enhanced acoustic backscatter and improved visualization of the vasculature. This technical guide provides a comprehensive overview of the synthesis of the constituent lipid components and the subsequent formulation of Perflutren microbubbles. We delve into the causal relationships behind experimental choices, present detailed, field-proven protocols, and outline the critical quality attributes and characterization methodologies essential for ensuring a safe and efficacious product. This document is intended for researchers, scientists, and drug development professionals engaged in the field of advanced drug delivery and diagnostic imaging.

Introduction: The Architecture of an Ultrasound Contrast Agent

Perflutren lipid microspheres are complex, self-assembled systems designed to persist in the circulatory system and provide a strong echogenic signal under ultrasound interrogation.[1][2] The fundamental architecture consists of a gaseous core of Perflutren (octafluoropropane, C₃F₈) encapsulated by a monolayered lipid shell.[3][4] The choice of Perflutren is predicated on its high molecular weight, low aqueous solubility, and chemical inertness, which collectively contribute to the stability of the microbubble by retarding gas diffusion and dissolution into the bloodstream.[4]

The lipid shell is not merely a passive container but an active stabilizer, the composition of which is critical to the in-vivo performance of the microbubbles. A common and clinically approved formulation utilizes a precise blend of three phospholipids:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): The primary structural component, providing the necessary rigidity and packing density to the shell.[5]

-

1,2-dipalmitoyl-sn-glycero-3-phosphatidic acid (DPPA): Imparts a net negative charge to the microbubble surface, thereby preventing aggregation and coalescence through electrostatic repulsion.

-

N-(methoxypolyethylene glycol 5000 carbamoyl)-1,2-dipalmitoyl-sn-glycero-3-phosphatidylethanolamine (MPEG5000 DPPE): A PEGylated lipid that forms a hydrophilic polymer brush on the microbubble surface. This "stealth" coating provides steric hindrance, reducing opsonization and clearance by the reticuloendothelial system, thus prolonging circulation time.[6]

This guide will first elucidate the synthetic pathways for these crucial lipid components, followed by a detailed exposition of the formulation process, quality control, and characterization of the final Perflutren microbubble suspension.

Synthesis of Key Lipid Components

The quality and purity of the lipid excipients are paramount to the final product's safety and efficacy.[7][8] Therefore, robust and well-controlled synthetic processes are essential.

Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

DPPC is a saturated phospholipid that can be synthesized through a multi-step chemical process. A common industrial approach involves the esterification of glyceryl phosphoryl choline (GPC) with palmitic acid.[9][10]

Caption: Synthetic pathway for DPPC.

Experimental Protocol: Synthesis of DPPC

-

Reaction Setup: In a clean, dry, nitrogen-purged reactor, dissolve glyceryl phosphoryl choline and 4-dimethylaminopyridine (DMAP) in a suitable anhydrous solvent such as chloroform.

-

Acylation: Add palmitic acid to the reaction mixture. In a separate vessel, dissolve N,N'-dicyclohexylcarbodiimide (DCC) in the same anhydrous solvent.

-

Condensation: Slowly add the DCC solution to the GPC and palmitic acid mixture under constant agitation and controlled temperature. The reaction is allowed to proceed for several hours.

-

Work-up: Upon completion, the solvent is removed by rotary evaporation. The resulting crude product, a mixture of DPPC and dicyclohexylurea (DCU) byproduct, is precipitated using a non-polar solvent like acetone.

-

Purification: The crude solid is filtered and then purified by recrystallization. This typically involves dissolving the crude product in a minimal amount of a hot chlorinated solvent (e.g., dichloromethane) and then inducing precipitation of the purified DPPC by adding a less polar solvent such as methyl tertiary-butyl ether (MTBE). The purified DPPC is then filtered and dried under vacuum.

Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphatidic acid (DPPA)

The synthesis of DPPA can be achieved through the phosphorylation of 1,2-dipalmitoyl-sn-glycerol.

Experimental Protocol: Synthesis of DPPA

-

Phosphorylation: 1,2-dipalmitoyl-sn-glycerol is reacted with a phosphorylating agent, such as phosphorus oxychloride, in the presence of a base like pyridine.

-

Hydrolysis: The resulting phosphodichloridate is carefully hydrolyzed with water to yield DPPA.

-

Purification: The crude DPPA is purified using column chromatography or recrystallization to achieve the desired purity.

Synthesis of DSPE-mPEG5000

DSPE-mPEG5000 is synthesized by conjugating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with methoxy-polyethylene glycol (mPEG) of the desired molecular weight (5000 Da).[11][12]

Caption: Synthetic pathway for DSPE-mPEG5000.

Experimental Protocol: Synthesis of DSPE-mPEG5000

-

Activation of mPEG: The terminal hydroxyl group of mPEG-5000 is activated to create a reactive species, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.

-

Coupling Reaction: The activated mPEG-5000 is then reacted with the primary amine of DSPE in an aprotic solvent in the presence of a base.

-

Purification: The resulting DSPE-mPEG5000 is purified using techniques such as dialysis or size exclusion chromatography to remove unreacted starting materials and byproducts.

Table 1: Quality Control Specifications for Lipid Raw Materials

| Parameter | DPPC | DPPA | DSPE-mPEG5000 |

| Appearance | White to off-white powder | White to off-white powder | White to off-white solid |

| Identity (FTIR, NMR) | Conforms to reference | Conforms to reference | Conforms to reference |

| Purity (HPLC) | ≥ 98% | ≥ 98% | ≥ 90% |

| Acid Value | ≤ 1.0 mg KOH/g | Report value | N/A |

| Peroxide Value | ≤ 5.0 meq/kg | ≤ 5.0 meq/kg | ≤ 5.0 meq/kg |

| Residual Solvents | Complies with ICH Q3C | Complies with ICH Q3C | Complies with ICH Q3C |

| Elemental Impurities | Complies with ICH Q3D | Complies with ICH Q3D | Complies with ICH Q3D |

Formulation of Perflutren Microbubbles: An Industrial Perspective

The formulation of Perflutren microbubbles is a sterile manufacturing process that requires stringent aseptic techniques to prevent microbial contamination.[13][14] The process can be broadly divided into lipid dispersion preparation, microbubble formation, and aseptic fill-finish.

Caption: Industrial formulation workflow for Perflutren microbubbles.

Experimental Protocol: Industrial-Scale Formulation

-

Compounding of the Lipid Phase: In a sterile, jacketed compounding vessel, the specified amounts of DPPC, DPPA, and DSPE-mPEG5000 are added to a mixture of propylene glycol and glycerin. The mixture is heated and mixed under high shear to ensure complete dissolution and formation of a homogeneous lipid dispersion.

-

Preparation of the Aqueous Phase: A buffered aqueous solution (e.g., phosphate-buffered saline) is prepared and sterilized by filtration.

-

Microbubble Formation: The lipid dispersion and the aqueous phase are transferred to a high-pressure homogenizer. The system is saturated with Perflutren gas. The two liquid phases are then passed through the homogenizer at high pressure, leading to the formation of a fine emulsion of the lipid phase in the aqueous phase. The intense energy input facilitates the self-assembly of the lipids at the gas-liquid interface, forming the microbubble shell around the Perflutren gas core.

-

Sterile Filtration: The resulting crude microbubble suspension is passed through a series of filters, culminating in a 0.22 µm sterilizing grade filter, to remove any potential microbial contamination.

-

Aseptic Filling: The sterile microbubble suspension is aseptically filled into sterile glass vials. The headspace of the vials is purged with Perflutren gas before sealing with sterile stoppers and crimp caps.

-

Lyophilization (Optional): For some formulations, a lyophilization step may be included to improve long-term stability.

-

Activation: Prior to clinical use, the vial is agitated, often in a dedicated device like a VIALMIX®, to disperse the microbubbles and form a uniform suspension.[15]

Table 2: In-Process Control Parameters

| Process Step | Parameter | Typical Range | Rationale |

| Lipid Compounding | Temperature | 60-70 °C | Ensures complete dissolution of lipids. |

| Mixing Speed | 1000-2000 RPM | Creates a homogeneous lipid dispersion. | |

| Homogenization | Pressure | 10,000-20,000 PSI | Provides sufficient energy for microbubble formation and size reduction. |

| Number of Passes | 3-5 | Ensures a narrow and consistent size distribution. | |

| Aseptic Filling | Fill Volume | Target ± 2% | Ensures accurate dosage. |

| Headspace Gas | Perflutren | Maintains the stability of the gas core. |

Physicochemical Characterization and Quality Control

A comprehensive suite of analytical techniques is employed to ensure the quality, safety, and efficacy of the final Perflutren microbubble product.[3][9]

Size and Concentration Analysis

The size distribution and concentration of the microbubbles are critical quality attributes as they directly influence the echogenicity and in-vivo behavior of the contrast agent.[6][16]

-

Methods:

-

Coulter Counter: An electrical sensing zone method that measures the volume of individual particles.[17]

-

Light Obscuration: Measures the shadow cast by a particle as it passes through a light beam.

-

Dynamic Light Scattering (DLS): Measures the Brownian motion of particles to determine their hydrodynamic diameter.[18]

-

Microscopy with Image Analysis: Allows for direct visualization and sizing of the microbubbles.

-

Acoustic Characterization

The acoustic properties of the microbubbles determine their effectiveness as ultrasound contrast agents.[1][2][3]

-

Methods:

-

In-vitro Acoustic Attenuation and Backscatter Measurement: A transducer is used to emit ultrasound waves through a diluted suspension of the microbubbles. The attenuation of the signal and the intensity of the backscattered signal are measured to determine the acoustic activity of the microbubbles.

-

Other Quality Attributes

-

pH and Osmolality: Must be within a physiologically acceptable range.

-

Sterility: Absence of microbial contamination is confirmed through sterility testing as per pharmacopeial standards.

-

Endotoxin Levels: Must be below the specified limit to prevent pyrogenic reactions.

-

Lipid Content and Integrity: The concentration of each lipid component is verified by methods such as HPLC. Lipid degradation products are also monitored.

Table 3: Final Product Release Specifications for Perflutren Microbubbles

| Parameter | Specification |

| Appearance | Homogeneous, milky-white suspension after activation |

| pH | 6.2 - 6.8 |

| Osmolality | 280 - 320 mOsm/kg |

| Microbubble Concentration | 1.0 x 10¹⁰ - 1.5 x 10¹⁰ microbubbles/mL |

| Mean Diameter (Volume-weighted) | 1.1 - 3.3 µm |

| Percentage of microbubbles > 10 µm | ≤ 2% |

| Perflutren Gas Content | 1.0 - 1.2 mg/mL |

| Lipid Content (DPPC, DPPA, MPEG5000 DPPE) | Report values |

| Sterility | Meets USP <71> requirements |

| Bacterial Endotoxins | ≤ 0.5 EU/mL |

Conclusion

The synthesis and formulation of Perflutren microbubbles represent a sophisticated convergence of synthetic chemistry, colloid science, and pharmaceutical manufacturing. Each step, from the synthesis of high-purity lipid components to the precisely controlled formation of the microbubble suspension, is critical to achieving a final product with the desired safety, stability, and diagnostic efficacy. The self-validating nature of the described protocols, coupled with rigorous in-process and final product testing, ensures the consistent production of a high-quality ultrasound contrast agent. This guide provides a foundational understanding of the core principles and practical considerations involved in the development and manufacturing of these life-saving diagnostic tools.

References

-

Acoustic Characterization of Contrast Agents for Medical Ultrasound Imaging. (n.d.). Acoustical Society of America. Retrieved from [Link]

-

Hoff, L. (1998). Acoustic characterization of contrast agents for medical ultrasound imaging. The Journal of the Acoustical Society of America, 103, 2875. Retrieved from [Link]

-

de Jong, N., et al. (1996). In vitro standard acoustic parameters of ultrasound contrast agents: Definitions and Calculations. IEEE Xplore. Retrieved from [Link]

- CN105753897A - Preparation method of synthetic phospholipid DPPC (dipalmitoyl phosphatidylcholine). (2016). Google Patents.

-

Koo, B., et al. (2021). Developing a Test Method for Acoustic Characterization of an Ultrasound Contrast Agent. U.S. Food and Drug Administration. Retrieved from [Link]

-

Perflutren lipid microspheres. (2006). Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

Injectable Manufacturing Process - Step By Step Guide. (n.d.). Torso Healthcare. Retrieved from [Link]

-

DEFINITY RT (Perflutren Lipid Microsphere) Injectable Suspension Label. (2020). U.S. Food and Drug Administration. Retrieved from [Link]

-

Regulatory Considerations for Lipid Excipients. (2022). Pharma's Almanac. Retrieved from [Link]

-

Technical aspects related to the manufacture of injectable pharmaceutical products – from R&D to commercial scale manufacturing. (n.d.). ResearchGate. Retrieved from [Link]

-

LIPID ExCIPIENTS: CARVING OUT A NICHE IN PHARMACEUTICAL DRUG DELIVERY. (n.d.). ResearchGate. Retrieved from [Link]

-

Regulatory Considerations For Excipients Used In Lipid Nanoparticles. (n.d.). Advancing RNA. Retrieved from [Link]

-

DEFINITY Vial for (Perflutren Lipid Microsphere) Injectable Suspension Label. (2008). U.S. Food and Drug Administration. Retrieved from [Link]

-

Chon, C. H., et al. (2011). Microbubble Sizing and Shell Characterization Using Flow Cytometry. IEEE transactions on ultrasonics, ferroelectrics, and frequency control, 58(5), 981–992. Retrieved from [Link]

-

Dipalmitoylphosphatidylcholine. (n.d.). Wikipedia. Retrieved from [Link]

- US11857646B2 - Methods for making ultrasound contrast agents. (2024). Google Patents.

-

DSPE-MPEG(5000). (n.d.). Sapphire North America. Retrieved from [Link]

-

DSPE-MPEG(5000)|Cas# 147867-65-0. (n.d.). GlpBio. Retrieved from [Link]

-

Koo, B., et al. (2022). Characterizing how size distribution and concentration affect echogenicity of ultrasound contrast agents. Ultrasonics, 126, 106827. Retrieved from [Link]

-

Injectable Manufacturing Process in Pharmaceuticals. (n.d.). Adinath International. Retrieved from [Link]

- US20060051297A1 - Ultrasound contrast agents and process for the preparation thereof. (2006). Google Patents.

-

Microbubble size characterization. Photomicrographs of a) 2- and b) 6-µm... (n.d.). ResearchGate. Retrieved from [Link]

-

DEFINITY (Perflutren Lipid Microsphere) Injectable Suspension Approval Package. (2001). U.S. Food and Drug Administration. Retrieved from [Link]

-

Koo, B., et al. (2022). Characterizing how size distribution and concentration affect echogenicity of ultrasound contrast agents. OSTI.GOV. Retrieved from [Link]

-

Das, P. C. (2021). Overview of Sterile Injectable Manufacturing Process (Liquid and Lyophilized). YouTube. Retrieved from [Link]

-

The exploration of the structure-echogenicity relationship of contrast agents based on neural network model. (2022). Frontiers in Pharmacology. Retrieved from [Link]

-

Lee, H. J., et al. (2016). Synthesis of ultrasound contrast agents: characteristics and size distribution analysis (secondary publication). Ultrasonography, 35(1), 52–58. Retrieved from [Link]

-

Label: DEFINITY® (Perflutren Lipid Microsphere) Injectable Suspension. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Schematic drawing showing the procedure about synthesis of ultrasound... (n.d.). ResearchGate. Retrieved from [Link]

-

Dipalmitoylphosphatidylcholine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Manufacturing Flow Chart And IPQC Test Of SUSPENSION. (n.d.). SlideShare. Retrieved from [Link]

-